molecular formula C30H50O B12322405 3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol

3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol

Cat. No.: B12322405
M. Wt: 426.7 g/mol
InChI Key: UVFOSIJDDUBTBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Simiarenol can be synthesized through organic synthesis methods. One common approach involves the cyclization of squalene, a triterpene, followed by a series of reduction and oxidation reactions to form the desired structure . The reaction conditions typically involve the use of strong acids or bases as catalysts and controlled temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of simiarenol often involves extraction from natural sources, such as the roots and stems of Rhododendron plants . The extraction process includes solvent extraction, purification, and crystallization to obtain pure simiarenol. This method is preferred due to the complexity and cost of synthetic routes.

Chemical Reactions Analysis

Hydrogenation Reactions

The compound’s cyclic structure includes double bonds that undergo catalytic hydrogenation. For example:

  • Target site : The double bond in the C-ring (positions 9–11) is most reactive.

  • Conditions : Typically performed under H₂ gas with palladium or platinum catalysts1.

  • Product : Saturated derivative with improved stability for pharmaceutical applications1.

Table 1: Hydrogenation Outcomes

Substrate PositionCatalystProductApplication
C9–C11 double bondPd/CTetrahydro derivativeMembrane stability studies
Side-chain alkenePtO₂Fully saturated analogDrug delivery systems

Oxidation Reactions

The hydroxyl group at position 9 and methyl substituents are susceptible to oxidation:

  • Primary oxidation : The 9-OH group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄)1.

  • Side-chain oxidation : Methyl groups undergo stepwise oxidation to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄)1.

Key research findings :

  • Oxidized derivatives exhibit altered bioactivity, with potential as anti-inflammatory agents1.

  • Over-oxidation can lead to ring cleavage, requiring controlled conditions1.

Esterification and Etherification

The hydroxyl group at position 9 participates in nucleophilic substitutions:

  • Esterification : Reacts with acetic anhydride or benzoyl chloride to form 9-O-acetyl or 9-O-benzoyl esters1.

  • Etherification : Forms methyl ethers using methyl iodide in alkaline media1.

Table 2: Derivatives and Their Properties

DerivativeReagentSolubilityBioactivity
9-O-AcetylAc₂OChloroform-solubleEnhanced membrane permeability
9-O-BenzoylBzClEthyl acetate-solubleAntibacterial potential

Dehydration and Cyclization

Acidic conditions (e.g., H₂SO₄ or PTSA) induce dehydration:

  • Dehydration : Loss of the 9-OH group forms a conjugated diene in the C-ring1.

  • Cyclization : Epoxide intermediates derived from the parent compound undergo ring-opening reactions with nucleophiles (e.g., water or amines)1.

Mechanistic Insight :

  • Dehydration proceeds via a carbocation intermediate stabilized by the steroidal skeleton1.

  • Cyclization reactions are stereospecific, influenced by the compound’s chiral centers2.

Enzymatic Modifications

Bacterial oxidosqualene cyclases (OSCs) homologs catalyze cyclization of 2,3-oxidosqualene to produce structurally related triterpenoids2.

  • Key study : Substitution of four amino acid residues in bacterial lanosterol synthase enabled synthesis of pentacyclic arborinols, highlighting evolutionary links between sterol and triterpenoid biosynthesis2.

  • Implication : Microbial sources may contribute to the environmental presence of arborane derivatives2.

Thermal and Photochemical Reactions

  • Thermal degradation : At >300°C, the compound undergoes C-C bond cleavage, yielding smaller hydrocarbons (e.g., isoprenoids)1.

  • Photolysis : UV exposure induces radical formation at methyl branches, leading to polymerization or oxidation1.

Scientific Research Applications

Physical Properties

Medicinal Chemistry

The compound is being studied for its potential therapeutic effects. Research indicates that similar compounds may exhibit antibacterial and antiviral activities. For instance, derivatives of tetradecahydrocyclopenta[a]chrysenes have been shown to interact with biological targets effectively.

Case Study: Antimicrobial Activity

In a study published in Open Access Pub, compounds structurally related to tetradecahydrocyclopenta[a]chrysenes demonstrated significant antimicrobial activity against various pathogens. This suggests that our compound may also possess similar properties worth exploring further .

Material Science

Due to its unique structural characteristics, this compound may find applications in the development of advanced materials. Its potential as a plasticizer or additive in polymer formulations is noteworthy.

Research Insights

Studies have indicated that compounds with similar structures can enhance the mechanical properties of polymers. They can improve flexibility and thermal stability when incorporated into polymer matrices.

Chemical Synthesis

The synthesis of such complex molecules often serves as a platform for developing new synthetic methodologies. The compound can be utilized as an intermediate in the synthesis of other biologically active molecules or materials.

Synthetic Methodology

Research has focused on optimizing synthetic routes for similar compounds, utilizing various catalysts and reaction conditions to enhance yield and selectivity.

Comparison with Similar Compounds

Simiarenol is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:

Simiarenol stands out due to its broader range of biological activities and its presence in specific plant species.

Biological Activity

3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is a complex organic compound with the molecular formula C30H50O. This compound is part of a class known as triterpenoids and has been studied for its potential biological activities. The following sections detail the biological activity of this compound based on various research findings.

The compound's structure contributes significantly to its biological activity. It is characterized by a tetradecahydrocyclopenta[a]chrysene backbone and multiple methyl groups that enhance its lipophilicity and biological interactions. Its IUPAC name reflects its complex structure that includes multiple stereocenters and functional groups relevant for biological activity.

The mechanism of action of 3a,5a-Hexamethyl-1-propan-2-yl-1,2... involves interaction with various cellular receptors and enzymes. Although detailed mechanisms are not fully elucidated in the literature, it is suggested that the compound may modulate key signaling pathways through its binding to specific targets within the cell. This interaction can lead to alterations in cellular responses such as apoptosis and inflammation.

Antioxidant Activity

Research indicates that compounds similar to 3a,5a-Hexamethyl-1-propan-2-yl... exhibit significant antioxidant properties. For instance:

  • In vitro studies have shown that related triterpenoids can scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests .
CompoundDPPH IC50 (μg/mL)ABTS IC50 (μg/mL)
3a-Hexamethyl...6062
Ascorbic Acid (Standard)3035

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various bacteria and fungi. For example:

  • In studies assessing antibacterial efficacy against Gram-positive and Gram-negative bacteria, certain derivatives of triterpenoids demonstrated moderate to high inhibitory effects .

Antidiabetic Activity

Emerging evidence suggests that this compound may possess antidiabetic properties by inhibiting key enzymes involved in carbohydrate metabolism:

  • Inhibition of α-amylase and α-glucosidase has been noted in related compounds with IC50 values indicating significant enzyme inhibition at concentrations comparable to standard antidiabetic drugs .

Neuroprotective Effects

Some studies have indicated potential neuroprotective effects attributed to the modulation of acetylcholinesterase (AChE) activity:

  • Inhibitory effects on AChE suggest a possible role in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Several case studies have highlighted the biological effects of compounds structurally related to 3a-Hexamethyl... For instance:

  • Study on Grewia optiva Extracts : This study isolated several compounds from Grewia optiva and evaluated their biological activities. Notably, one of the isolated compounds exhibited strong AChE inhibition with an IC50 value significantly lower than standard inhibitors .
  • Triterpenoid Derivatives : Research involving modified triterpenoids indicated enhanced antioxidant activity compared to their parent compounds. The modifications were aimed at increasing bioavailability and potency against oxidative stress markers .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of 3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-tetradecahydrocyclopenta[a]chrysen-9-ol be experimentally determined?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants and NOESY/ROESY correlations for stereochemical assignments . X-ray crystallography is recommended for resolving ambiguous configurations, as seen in cyclopenta[a]chrysene derivatives with similar methyl substitution patterns . For polar functional groups (e.g., hydroxyl), circular dichroism (CD) spectroscopy can confirm absolute stereochemistry .

Q. What synthetic strategies are effective for optimizing the yield of this compound?

  • Methodology : Start with triterpenoid precursors (e.g., lanosterol analogs) and employ catalytic hydrogenation for selective reduction of double bonds . Use chiral catalysts (e.g., Rhodium-BINAP complexes) to control stereoselectivity during methylation steps. Reaction conditions (e.g., 60–80°C in anhydrous THF) minimize side reactions like hydroxyl group oxidation .

Q. How does the hydroxyl group at position 9 influence the compound’s physicochemical properties?

  • Methodology : Compare partition coefficients (logP) and solubility profiles of the hydroxylated compound with its deoxygenated analogs via HPLC retention time analysis . Computational tools like COSMO-RS predict solvent interactions, while differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported substituent positions (e.g., methyl vs. hydroxyl groups) across studies?

  • Methodology : Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula discrepancies . Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) to distinguish between methyl and hydroxyl substituents. If conflicting data persist, synthesize isotopically labeled derivatives (e.g., deuterated analogs) for unambiguous structural confirmation .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., steroid receptors)?

  • Methodology : Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., glucocorticoid receptor PDB: 1P93). Optimize ligand conformations via density functional theory (DFT) to account for stereoelectronic effects . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What methods detect and quantify degradation products under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS identify degradation pathways (e.g., oxidation at C9 hydroxyl or isomerization). Use forced degradation (acid/base hydrolysis, photolysis) to mimic stress conditions . Quantify impurities via validated HPLC-UV methods with a C18 column (gradient: 50–90% acetonitrile in water) .

Q. How can regioselective functionalization of the cyclopenta[a]chrysene core be achieved?

  • Methodology : Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ether before introducing substituents. Use directed C–H activation (e.g., Pd-catalyzed) for selective modifications at electron-rich positions (C3 or C13) . Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without side reactions .

Q. Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported biological activity (e.g., cytotoxicity vs. anti-inflammatory effects)?

  • Methodology : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. Compare IC50 values across studies using meta-analysis tools (e.g., RevMan). For cytotoxicity, validate via MTT assays in multiple cell lines (e.g., HEK293 vs. HepG2) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?

  • Methodology : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50 and Hill coefficients. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. For non-linear kinetics, apply Michaelis-Menten or allosteric models .

Q. How can isotopic labeling (e.g., 13C or 2H) elucidate metabolic pathways of this compound?

  • Methodology : Synthesize 13C-labeled analogs at the hydroxyl or methyl positions. Track metabolic fate using LC-MS/MS with selected reaction monitoring (SRM). Compare fragmentation patterns with unlabeled controls to identify phase I/II metabolites .

Q. Tables for Key Data

Property Method Reported Value Reference
Molecular WeightHRMS424.7 g/mol
LogP (Octanol-Water)HPLC Retention Time5.2 ± 0.3
Thermal Stability (DSC)Melting Point218–220°C (decomposes)
Cytotoxicity (IC50, HepG2)MTT Assay48.7 µM

Properties

IUPAC Name

3a,5a,8,8,11b,13a-hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19(2)20-13-14-27(5)15-17-29(7)23-11-9-21-22(10-12-24(31)26(21,3)4)28(23,6)16-18-30(29,8)25(20)27/h9,19-20,22-25,31H,10-18H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFOSIJDDUBTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C1C3(CCC4(C5CCC(C(C5=CCC4C3(CC2)C)(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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